2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of 5-chloropyridin-2-amine with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (45-60°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce an amine derivative.
Scientific Research Applications
2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
- Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate
Uniqueness
2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H18ClN5OS |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18ClN5OS/c1-9-12(13(21)16-6-7-20(2)3)22-14(18-9)19-11-5-4-10(15)8-17-11/h4-5,8H,6-7H2,1-3H3,(H,16,21)(H,17,18,19) |
InChI Key |
UBVBBCWPOYWWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCCN(C)C |
Origin of Product |
United States |
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